N-(2-{IMIDAZO[1,2-A]PYRIDIN-2-YL}ETHYL)THIOPHENE-2-SULFONAMIDE
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Overview
Description
N-(2-{IMIDAZO[1,2-A]PYRIDIN-2-YL}ETHYL)THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a unique combination of imidazo[1,2-a]pyridine and thiophene-2-sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{IMIDAZO[1,2-A]PYRIDIN-2-YL}ETHYL)THIOPHENE-2-SULFONAMIDE typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with α-bromoketones to form imidazo[1,2-a]pyridines . The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
the principles of green chemistry, such as solvent-free reactions and microwave irradiation, are often employed to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-{IMIDAZO[1,2-A]PYRIDIN-2-YL}ETHYL)THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The imidazo[1,2-a]pyridine moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Common reagents include iodine (I2), tert-butyl hydroperoxide (TBHP), and various organic solvents like toluene and ethyl acetate . Reaction conditions are typically mild and metal-free, making the synthesis more environmentally friendly .
Major Products
The major products formed from these reactions include various derivatives of imidazo[1,2-a]pyridine and thiophene-2-sulfonamide, which can be further functionalized for specific applications .
Scientific Research Applications
N-(2-{IMIDAZO[1,2-A]PYRIDIN-2-YL}ETHYL)THIOPHENE-2-SULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{IMIDAZO[1,2-A]PYRIDIN-2-YL}ETHYL)THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with enzymes and receptors, modulating their activity . The sulfonamide group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but lack the imidazo[1,2-a] structure.
3-bromoimidazo[1,2-a]pyridines: These compounds are structurally similar but contain a bromine atom.
Uniqueness
N-(2-{IMIDAZO[1,2-A]PYRIDIN-2-YL}ETHYL)THIOPHENE-2-SULFONAMIDE is unique due to its combined imidazo[1,2-a]pyridine and thiophene-2-sulfonamide moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c17-20(18,13-5-3-9-19-13)14-7-6-11-10-16-8-2-1-4-12(16)15-11/h1-5,8-10,14H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZUDLCNSINJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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